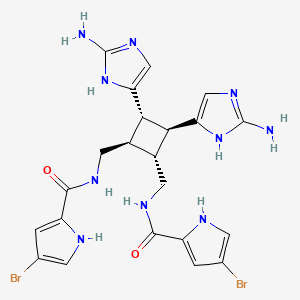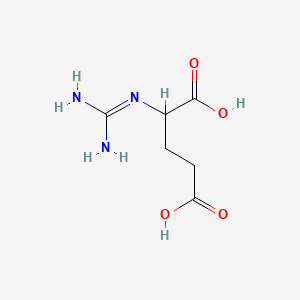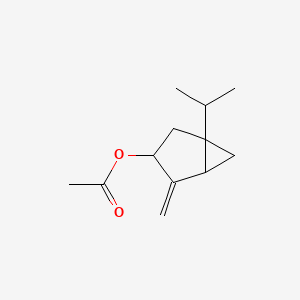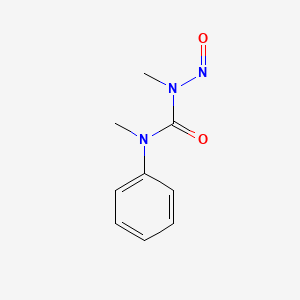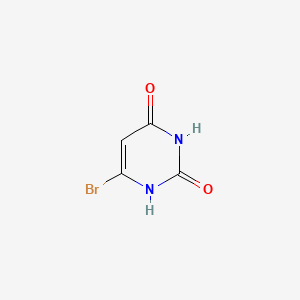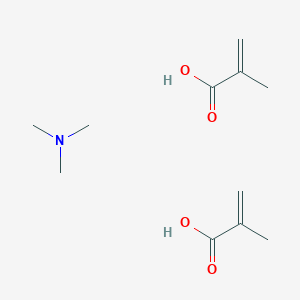![molecular formula C14H15NO3S B1202126 3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1202126.png)
3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-methoxy-4-methyl-2-quinolinyl)thio]propanoic acid is a member of quinolines.
Aplicaciones Científicas De Investigación
Fluorescent Labeling Reagent
- Application : 3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid has been used in biomedical analysis due to its strong fluorescence characteristics, which remain stable across a wide pH range (pH 2.0 to 11.0) in aqueous media. Its stability against light and heat makes it particularly useful in this domain.
- Source : (Hirano et al., 2004)
Antimicrobial Drug Development
- Application : This compound shows molecular similarity to fluoroquinolone antibiotics, indicating potential as a scaffold for creating new antimicrobial drugs. This is particularly significant in the context of increasing microbial resistance to existing antimicrobial drugs.
- Source : (Zubkov et al., 2016)
Synthesis and Cyclization Research
- Application : The compound has been involved in studies exploring the synthesis and cyclization of related chemical structures, contributing to the broader understanding of chemical reactions and molecular transformations in organic chemistry.
- Source : (Rutkauskas et al., 2008)
Propiedades
Nombre del producto |
3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid |
|---|---|
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
3-(6-methoxy-4-methylquinolin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9-7-13(19-6-5-14(16)17)15-12-4-3-10(18-2)8-11(9)12/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Clave InChI |
UXZCREZQFHJZLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)SCCC(=O)O |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)OC)SCCC(=O)O |
Solubilidad |
41.6 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



